Home > Products > Screening Compounds P29550 > 3-(Azetidin-3-yl)thiazolidine-2,4-dione
3-(Azetidin-3-yl)thiazolidine-2,4-dione -

3-(Azetidin-3-yl)thiazolidine-2,4-dione

Catalog Number: EVT-13374246
CAS Number:
Molecular Formula: C6H8N2O2S
Molecular Weight: 172.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(Azetidin-3-yl)thiazolidine-2,4-dione is a compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen. This compound is characterized by its unique thiazolidine-2,4-dione core that exhibits significant biological activity, particularly in pharmacology. The thiazolidine structure is notable for its potential therapeutic applications, including anti-diabetic and anti-cancer properties.

Source

The compound can be synthesized through various methods involving different reactants and conditions. Thiazolidine derivatives have been extensively studied for their pharmacological properties, with numerous research articles detailing their synthesis and biological evaluations .

Classification

3-(Azetidin-3-yl)thiazolidine-2,4-dione can be classified as:

  • Chemical Class: Thiazolidines
  • Functional Group: Dione (two carbonyl groups)
  • Biological Activity: Potential anti-diabetic and anti-cancer agents.
Synthesis Analysis

Methods

The synthesis of 3-(Azetidin-3-yl)thiazolidine-2,4-dione typically involves the reaction of thiourea with chloroacetic acid under acidic conditions to form the thiazolidine ring. Various synthetic routes have been explored to enhance yield and purity.

Technical Details

  1. Condensation Reaction: A common method involves the condensation of thiourea with chloroacetic acid in concentrated hydrochloric acid at elevated temperatures.
  2. Catalysts: The use of Lewis acids or organic bases can facilitate the reaction, improving yields and selectivity .
  3. Green Chemistry Approaches: Recent studies have utilized deep eutectic solvents as both solvents and catalysts, achieving high yields in a more environmentally friendly manner .
Molecular Structure Analysis

Structure

The molecular structure of 3-(Azetidin-3-yl)thiazolidine-2,4-dione features:

  • A thiazolidine ring containing a sulfur atom.
  • Two carbonyl (C=O) groups at positions 2 and 4.
  • An azetidine ring attached at position 3.

Data

The molecular formula is C6H8N2O2SC_6H_8N_2O_2S, with a molecular weight of approximately 176.20 g/mol. The compound's structural characteristics can be confirmed through spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which provide insights into functional groups and molecular connectivity .

Chemical Reactions Analysis

Reactions

3-(Azetidin-3-yl)thiazolidine-2,4-dione participates in various chemical reactions:

  1. Nucleophilic Substitution: The carbonyl groups can undergo nucleophilic attack, leading to the formation of derivatives.
  2. Cyclization Reactions: The compound can react with other electrophiles to form more complex structures.
  3. Condensation Reactions: It can also participate in condensation reactions with aldehydes or ketones to form hybrid compounds with enhanced biological activities .

Technical Details

The reactivity of the thiazolidine ring allows for modifications that can enhance pharmacological properties, making it a versatile scaffold in medicinal chemistry.

Mechanism of Action

Process

The mechanism of action for 3-(Azetidin-3-yl)thiazolidine-2,4-dione is primarily linked to its ability to interact with specific biological targets:

  1. Insulin Sensitization: The compound has been shown to enhance insulin sensitivity in peripheral tissues, making it a candidate for diabetes treatment.
  2. Antitumor Activity: It may induce apoptosis in cancer cells through caspase-dependent pathways, influencing cell cycle regulation .

Data

In vitro studies have demonstrated its effectiveness against various cancer cell lines, indicating potential as an anti-cancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range indicative of crystalline structures.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant Data or Analyses

Characterization techniques such as X-ray crystallography can provide detailed information about the solid-state structure, while thermal analysis methods can assess stability under heat .

Applications

Scientific Uses

  1. Pharmaceutical Development: Due to its biological activities, 3-(Azetidin-3-yl)thiazolidine-2,4-dione serves as a lead compound for developing new anti-diabetic and anti-cancer drugs.
  2. Research Tool: It is used in studies exploring metabolic pathways and mechanisms of insulin resistance.
  3. Hybrid Drug Design: The compound's scaffold is utilized in designing hybrid molecules that combine thiazolidine properties with other pharmacophores to enhance therapeutic efficacy .
Introduction to Thiazolidine-2,4-dione Derivatives in Medicinal Chemistry

Thiazolidine-2,4-dione (TZD) represents a privileged heterocyclic scaffold in medicinal chemistry, characterized by a five-membered ring containing sulfur, nitrogen, and two carbonyl groups at positions 2 and 4. This core structure exhibits remarkable structural versatility and distinct pharmacophoric properties, enabling interactions with diverse biological targets. The presence of an acidic C5 proton and carbonyl groups facilitates tautomerism and hydrogen bonding, critical for target engagement. Historically, TZD derivatives have demonstrated therapeutic value across metabolic disorders, oncology, and infectious diseases, primarily through modulation of nuclear receptors, kinases, and enzymes. The scaffold’s synthetic accessibility allows for strategic modifications at N3, C5, and through ring hybridization, enabling fine-tuning of pharmacological profiles. Recent advances focus on molecular hybridization strategies, where TZD is conjugated with complementary pharmacophores like azetidine to enhance target specificity and overcome limitations of monosubstituted analogs.

Table 1: Core Structural Features of Thiazolidine-2,4-dione

FeatureRole in BioactivityModification Site
C5 Methylene ProtonAcidic proton enabling Knoevenagel condensation for arylidene derivativesC5
N3 NitrogenSite for alkylation/arylation to enhance receptor affinityN3
C2/C4 Carbonyl GroupsHydrogen bond acceptors facilitating target protein interactionsGenerally conserved
Thiazolidine RingConfers metabolic stability and scaffold rigidityHybridization site

Historical Evolution of Thiazolidine-2,4-dione Scaffolds in Drug Discovery

The TZD scaffold entered medicinal chemistry in the 1920s with Kallenberg’s pioneering synthesis using carbonyl sulfide and α-halo acids [4]. Early methodologies faced limitations, including prolonged heating (12 hours at 100–110°C) and moderate yields. A significant breakthrough emerged in 2006 with Kumar’s microwave-assisted synthesis, achieving 83% yield within minutes, exemplifying green chemistry principles [4]. This innovation accelerated the production of diverse TZD libraries for biological screening.

The therapeutic potential of TZDs crystallized in the 1990s with the discovery of pioglitazone and rosiglitazone as PPARγ agonists for type 2 diabetes management. These drugs validated the TZD core as a critical pharmacophore for insulin sensitization [6]. Subsequent research expanded their applications beyond metabolic diseases. Romagnoli et al. demonstrated potent anticancer activity (IC₅₀: 0.19–3.2 μM) of 5-benzylidene-TZD derivatives against leukemia and carcinoma cells [10], while novel hybrids incorporating acridine or quinoline moieties emerged as VEGFR-2 inhibitors for angiogenesis suppression in oncology [8] [9]. This evolution underscores the scaffold’s adaptability across therapeutic areas.

Table 2: Key Milestones in TZD Scaffold Development

Time PeriodDevelopmentTherapeutic Application
1920sKallenberg’s synthesis using COS and α-halo acidsSynthetic methodology
1950sLo and Bradsher’s N3-alkylation methodsExpansion of chemical space
1990sDevelopment of pioglitazone/rosiglitazone as PPARγ agonistsType 2 diabetes
2000sMicrowave-assisted synthesis (Kumar et al.)Green chemistry applications
2010s–PresentHybrid TZDs (e.g., VEGFR-2/PPARγ dual inhibitors)Oncology, metabolic diseases, antimicrobials

Pharmacophoric Significance of Azetidine-Thiazolidinedione Hybrids

The fusion of azetidine with thiazolidinedione represents a rational pharmacophoric hybridization strategy designed to enhance target engagement and optimize physicochemical properties. Azetidine, a strained four-membered nitrogen heterocycle, contributes significant conformational rigidity and improved bioavailability compared to larger saturated rings. Its basic nitrogen facilitates salt formation (e.g., hydrochloride salts) enhancing solubility, as evidenced by the hydrochloride salt of 3-(azetidin-3-yl)thiazolidine-2,4-dione (CAS: 1864052-61-8) [2] [5].

Molecular hybridization leverages the complementary bioactivity profiles of both rings. The TZD moiety acts as a hydrogen-bond acceptor and acidic proton donor, while the azetidine’s nitrogen serves as a hydrogen-bond acceptor or cationic center. Computational analyses reveal that the spatial orientation of the azetidine ring relative to TZD influences binding to targets like PPARγ and VEGFR-2. For instance, docking studies of similar hybrids showed binding energies reaching -7.765 kcal/mol for PPARγ, comparable to pioglitazone (-8.558 kcal/mol) [6]. In VEGFR-2 inhibitors, the azetidine-TZD component occupies the gatekeeper region, forming critical H-bonds with Glu885 and Asp1046 in the DFG domain [8] [9]. This dual pharmacophore approach enhances binding specificity and overcomes limitations of monosubstituted TZDs.

Table 3: Pharmacophoric Contributions of TZD-Azetidine Hybrid Components

Structural ElementPharmacophoric RoleTarget Interactions
TZD C2/C4 CarbonylsHydrogen bond acceptorsPPARγ: Ser289, His323; VEGFR-2: Glu917, Asp1046
TZD C5 Methylene/Exocyclic bondHydrophobic occupancy; Electron conjugationPPARγ: Phe282; VEGFR-2: Hydrophobic pocket
Azetidine NitrogenHydrogen bond acceptor; Basic site for salt formationPPARγ: His449; VEGFR-2: Backbone carbonyls
Azetidine RingConformational restriction; Improved membrane permeabilityEnhanced ligand fit in binding pockets

Rationale for Targeting 3-(Azetidin-3-yl)thiazolidine-2,4-dione in Therapeutic Design

3-(Azetidin-3-yl)thiazolidine-2,4-dione (C₆H₉ClN₂O₂S; MW: 208.67 g/mol) embodies a strategically optimized hybrid architecture [5]. Its design addresses key challenges in TZD-based drug discovery:

  • Metabolic Stability: The compact azetidine ring reduces susceptibility to cytochrome P450-mediated oxidation compared to bulkier N3-aryl substituents, potentially extending in vivo half-life [4].
  • Dual-Targeting Capability: The molecule’s structural features enable engagement with both diabetes-related (PPARγ, PTP1B, ALR2) and oncology targets (VEGFR-2). Molecular docking predicts strong binding to PPARγ (free energies ~-7.7 kcal/mol), analogous to clinical TZDs [6]. Simultaneously, the azetidine’s spatial profile allows occupancy in the hydrophobic pockets of kinases like VEGFR-2, where compound 12a (a related hybrid) exhibited potent inhibition (IC₅₀: 2–40 μM across cancer lines) [8].
  • Synergistic Bioactivity: The azetidine-TZD framework enables simultaneous modulation of interconnected pathways. In diabetes, PPARγ activation enhances glucose uptake, while PTP1B inhibition amplifies insulin signaling [4]. In cancer, VEGFR-2 inhibition suppresses angiogenesis, and TZD components induce apoptosis via mitochondrial pathways [9]. This multitarget potential is evidenced by compound 22, a derivative showing VEGFR-2 IC₅₀ of 0.079 μM and anti-proliferative effects against HepG2 (IC₅₀: 2.04 μM) [9].
  • Synthetic Versatility: The secondary amine on the azetidine ring (pKa ~8.5) facilitates further derivatization via acylation or alkylation, enabling rapid generation of analogs. This is exemplified by the synthesis of 3-(1-(2-(4-chlorophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione [7], demonstrating the scaffold’s adaptability for structure-activity relationship (SAR) exploration.

The integration of azetidine thus transforms the TZD scaffold into a multifunctional pharmacophore with enhanced drug-like properties and broad therapeutic applicability.

Properties

Product Name

3-(Azetidin-3-yl)thiazolidine-2,4-dione

IUPAC Name

3-(azetidin-3-yl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

InChI

InChI=1S/C6H8N2O2S/c9-5-3-11-6(10)8(5)4-1-7-2-4/h4,7H,1-3H2

InChI Key

IIUHHLKTHXRHJI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2C(=O)CSC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.